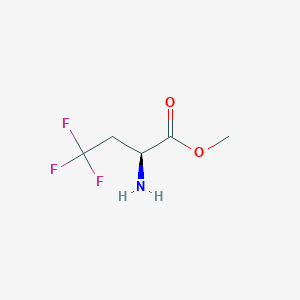

methyl (2S)-2-amino-4,4,4-trifluorobutanoate

Description

Methyl (2S)-2-amino-4,4,4-trifluorobutanoate is a fluorinated amino acid ester with the molecular formula C₅H₈F₃NO₂ and a molecular weight of 195.12 g/mol. This compound features a chiral center at the second carbon (S-configuration) and a trifluoromethyl group at the fourth position. It is commonly synthesized via asymmetric methods, as demonstrated in related compounds like (S)-2-amino-4,4,4-trifluorobutanoic acid, where enzymatic resolution or chiral auxiliaries are employed to achieve enantiopurity . The methyl ester derivative is often used as an intermediate in pharmaceuticals and agrochemicals due to its enhanced lipophilicity compared to the free acid form.

Properties

Molecular Formula |

C5H8F3NO2 |

|---|---|

Molecular Weight |

171.12 g/mol |

IUPAC Name |

methyl (2S)-2-amino-4,4,4-trifluorobutanoate |

InChI |

InChI=1S/C5H8F3NO2/c1-11-4(10)3(9)2-5(6,7)8/h3H,2,9H2,1H3/t3-/m0/s1 |

InChI Key |

WZKQAIWCKKIFHK-VKHMYHEASA-N |

Isomeric SMILES |

COC(=O)[C@H](CC(F)(F)F)N |

Canonical SMILES |

COC(=O)C(CC(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-amino-4,4,4-trifluorobutanoate typically involves the esterification of (2S)-2-amino-4,4,4-trifluorobutanoic acid. One common method is the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of alternative catalysts and solvents that are more environmentally friendly may also be explored.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-4,4,4-trifluorobutanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Formation of nitro or nitroso derivatives.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl (2S)-2-amino-4,4,4-trifluorobutanoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential role in enzyme inhibition and protein modification.

Medicine: Investigated for its potential therapeutic properties, including as a prodrug for amino acid delivery.

Industry: Utilized in the development of novel materials with unique properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism of action of methyl (2S)-2-amino-4,4,4-trifluorobutanoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The amino group can form hydrogen bonds with active sites, potentially inhibiting enzyme activity. The ester group can undergo hydrolysis, releasing the active amino acid derivative.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variations in Ester Groups

Tert-butyl 2-amino-4,4,4-trifluorobutanoate

- Molecular Formula: C₈H₁₄F₃NO₂

- Molecular Weight : 213.20 g/mol

- CAS No.: 1214787-51-5

- Purity : ≥97%

- However, this may reduce solubility in polar solvents compared to the methyl ester.

Ethyl 2-amino-4,4,4-trifluorobutanoate hydrochloride

- Molecular Formula: C₆H₁₀F₃NO₂·HCl

- Molecular Weight : 221.6 g/mol

- CAS No.: 3834-43-3

- Purity : 95%

- Key Differences : The ethyl ester extends the alkyl chain, slightly increasing lipophilicity. The hydrochloride salt enhances aqueous solubility, making it preferable for formulations requiring higher bioavailability.

Stereoisomers and Enantiomers

Methyl (2R)-2-amino-4,4,4-trifluorobutanoate hydrochloride

- CAS No.: Not explicitly listed (enantiomer of target compound)

- Suppliers: Multiple global suppliers, including Combi-Blocks Inc. and Shree Ganesh Remedies Limited

- Key Differences : The (2R)-enantiomer may exhibit divergent biological activity due to stereospecific interactions with enzymes or receptors. Enantiomeric purity is critical in pharmaceuticals to avoid off-target effects.

Positional Isomers and Functional Group Modifications

Methyl (3S)-3-amino-4,4,4-trifluoro-2,2-dimethylbutanoate hydrochloride

- Molecular Formula: C₈H₁₄F₃NO₂·HCl

- Molecular Weight : 265.66 g/mol

- CAS No.: 2408937-11-9

- Key Differences: The amino group at position 3 and additional dimethyl substituents alter steric and electronic properties, likely affecting binding affinity in target applications.

Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate

- Synthesis: Derived from methyl (2S)-2-amino-3,3-dimethylbutanoate via reaction with trifluoroethylating agents .

Salt Forms vs. Free Bases

Methyl 2-amino-4,4,4-trifluorobutanoate hydrochloride

- Molecular Formula: C₅H₉ClF₃NO₂

- Molecular Weight : 207.58 g/mol

- CAS No.: 1007583-54-1

- Key Differences : The hydrochloride salt form improves crystallinity and solubility in polar solvents, facilitating purification and formulation.

Data Tables

Table 1: Structural and Physical Properties of Comparable Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS No. | Purity | Key Feature |

|---|---|---|---|---|---|

| Methyl (2S)-2-amino-4,4,4-trifluorobutanoate | C₅H₈F₃NO₂ | 195.12 | - | - | Chiral methyl ester |

| Tert-butyl 2-amino-4,4,4-trifluorobutanoate | C₈H₁₄F₃NO₂ | 213.20 | 1214787-51-5 | ≥97% | Bulky tert-butyl ester |

| Ethyl 2-amino-4,4,4-trifluorobutanoate HCl | C₆H₁₀F₃NO₂·HCl | 221.6 | 3834-43-3 | 95% | Ethyl ester with HCl salt |

| Methyl (3S)-3-amino-4,4,4-trifluoro-2,2-dimethylbutanoate HCl | C₈H₁₄F₃NO₂·HCl | 265.66 | 2408937-11-9 | - | Positional isomer with dimethyl |

Research Findings and Implications

- Ester Group Impact : Shorter alkyl esters (methyl) offer better synthetic accessibility, while longer chains (ethyl, tert-butyl) enhance lipophilicity for membrane penetration .

- Stereochemistry : The (2S)-configuration is often prioritized in drug development for compatibility with biological systems, though (2R)-forms may serve as controls or alternative leads .

- Salt Forms : Hydrochloride salts are favored in preclinical studies for improved handling and solubility, though free bases may be utilized in lipid-based delivery systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.